1-Amino-1-(2-furyl)propan-2-OL

Description

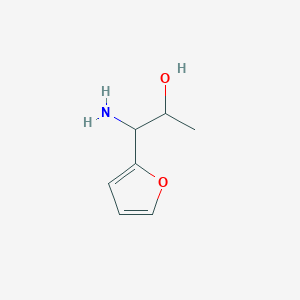

1-Amino-1-(2-furyl)propan-2-OL is a β-amino alcohol derivative characterized by a 2-furyl (furan-2-yl) substituent at the 1-position and an amino group at the 2-position of the propanol backbone. This compound exhibits unique electrochemical and stereochemical properties due to the electron-donating nature of the 2-furyl group. Its synthesis often involves protective strategies, such as the use of p-toluenesulfonyl (Tosyl) groups, to stabilize intermediates during alkynylation or reduction steps . Key spectroscopic data (IR, MS) and analytical results (C, H, N percentages) confirm its structural integrity and purity . Electrochemically, the 2-furyl group significantly influences redox behavior, as evidenced by cathodic shifts in half-wave potentials (E1/2) during reduction processes .

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-amino-1-(furan-2-yl)propan-2-ol |

InChI |

InChI=1S/C7H11NO2/c1-5(9)7(8)6-3-2-4-10-6/h2-5,7,9H,8H2,1H3 |

InChI Key |

XZPWGLRBIYTALR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CO1)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-furyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-furyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various amines .

Scientific Research Applications

1-Amino-1-(2-furyl)propan-2-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-1-(2-furyl)propan-2-OL exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

(a) 1-Aminopropan-2-ol (Isopropanolamine)

- Structure : Simpler backbone lacking aromatic substituents.

- Molecular Weight: 75.11 g/mol (vs. ~165 g/mol for this compound).

- Electrochemical Behavior: No aryl group to influence redox activity, resulting in less negative E1/2 values.

(b) (S)-2-Amino-1,1-diphenylpropan-1-ol

- Structure : Bulky diphenyl groups introduce steric hindrance.

- Stereochemistry : Chiral center necessitates stereoselective synthesis, similar to strategies used for 2-furyl derivatives .

- Safety : Requires stringent handling (e.g., immediate decontamination of exposed clothing) due to higher toxicity risks .

(c) (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

- Structure : Electron-withdrawing fluoro and methyl groups alter electronic properties.

- Applications: Potential pharmaceutical intermediate, contrasting with the 2-furyl compound’s electrochemical focus .

Biological Activity

1-Amino-1-(2-furyl)propan-2-OL, a chiral amino alcohol, has drawn significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, as well as its potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 141.17 g/mol. The compound features a furan ring, an amino group, and a hydroxyl group, which contribute to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 141.17 g/mol |

| Structure | Structure |

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Its structural characteristics suggest it may interact with microbial cell membranes or enzymes, potentially disrupting their growth or survival mechanisms. Although specific efficacy data against various microorganisms is limited, preliminary studies suggest promising results.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties in various studies. It appears to modulate biochemical pathways related to inflammation, making it a candidate for further exploration in treating inflammatory conditions. For instance, in vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in activated immune cells.

The mechanism by which this compound exerts its biological effects is primarily through its interactions with proteins and enzymes. As a chiral ligand, it may bind to specific receptors or enzymes, modulating their activity. This interaction is crucial for understanding its role in enzyme-catalyzed reactions and potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Anti-inflammatory Activity : In a cellular model of inflammation, treatment with this compound resulted in a notable decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential use in inflammatory diseases.

- Synthesis and Applications : The compound is utilized as a chiral building block in the synthesis of complex organic molecules and has potential applications as a pharmaceutical intermediate due to its unique structural features.

Comparative Analysis with Related Compounds

To understand the distinct biological activities of this compound, it is valuable to compare it with structurally related compounds:

| Compound | Structure | Unique Features | Potential Biological Activity |

|---|---|---|---|

| 1-Amino-1-(3-furyl)propan-2-OL | CHNO | Different furan position | Antimicrobial, anti-inflammatory |

| (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL | CHFNO | Fluorophenyl group | May have different receptor binding properties |

| 3-Furylalanine | CHNO | Amino acid derivative | Possible metabolic pathway interactions |

This comparative analysis highlights how subtle structural differences can lead to varied biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.